molecular formula C15H15N5OS B2628251 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034548-28-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2628251
CAS RN: 2034548-28-0
M. Wt: 313.38
InChI Key: XNXKECDPUAXXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, displaying significant antioxidant activity. The complexes exhibited 1D and 2D supramolecular architectures through various hydrogen bonding interactions. This study highlights the effect of hydrogen bonding on the self-assembly process and the antioxidant activity of these complexes, indicating their potential in the development of coordination compounds with specific structural and functional properties (Chkirate et al., 2019).

Anti-inflammatory Activity

Research on N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives revealed significant anti-inflammatory activity. Among the synthesized compounds, specific derivatives showed high efficacy, suggesting their utility in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Synthesis of Novel Heterocyclic Compounds

The creation of innovative heterocycles incorporating a thiadiazole moiety has been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research paves the way for the development of new agrochemicals aimed at pest control, showcasing the chemical's versatility in synthesizing compounds with potential applications in agriculture (Fadda et al., 2017).

Anti-Microbial and Anti-Fungal Activities

Novel thiazole derivatives synthesized by incorporating a pyrazole moiety have been screened for anti-bacterial and anti-fungal activities. These compounds exhibited significant activity against various bacterial and fungal strains, highlighting their potential as new antimicrobial agents (Saravanan et al., 2010).

Analgesic Properties

The synthesis and evaluation of thiazole derivatives for analgesic activity revealed that certain compounds exhibited mild to good analgesic activities. This indicates the potential of these compounds in the development of new analgesic drugs, contributing to pain management strategies (Saravanan et al., 2011).

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c21-15(9-12-2-8-22-11-12)18-5-7-20-6-1-13(19-20)14-10-16-3-4-17-14/h1-4,6,8,10-11H,5,7,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXKECDPUAXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.